5-[[1-(2-Amino-3-phenylpropanoyl)pyrrolidine-2-carbonyl]amino]-8-(diaminomethylideneamino)-4-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICX5609101 is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. It is a potent, selective small molecule that directly inhibits the binding of MYC/MAX dimers to the DNA binding sequence E-box . This compound has shown promising antitumor activity in patient-derived cells of advanced lung cancer with high MYC expression .
Chemical Reactions Analysis
ICX5609101 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of ICX5609101, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
ICX5609101 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of MYC/MAX dimers and their role in gene expression. In biology, ICX5609101 is utilized to investigate the molecular mechanisms underlying cancer progression and to develop potential therapeutic strategies. In medicine, the compound’s antitumor activity makes it a promising candidate for the treatment of advanced lung cancer and other MYC-driven cancers . Additionally, ICX5609101 may have applications in the pharmaceutical industry for the development of new cancer therapies.
Mechanism of Action
The mechanism of action of ICX5609101 involves the direct inhibition of the binding of MYC/MAX dimers to the DNA binding sequence E-box . This inhibition disrupts the transcriptional activity of MYC, a key regulator of cell growth and proliferation. By preventing MYC from binding to its target DNA sequences, ICX5609101 effectively reduces the expression of MYC target genes, leading to decreased tumor cell growth and increased apoptosis in MYC-driven cancers .
Comparison with Similar Compounds
ICX5609101 can be compared with other MYC inhibitors, such as ICX-101 . While both compounds target the MYC/MAX interaction, ICX5609101 may have unique properties that make it more effective or selective in certain contexts. Other similar compounds include small molecule inhibitors that target different aspects of MYC function or other transcription factors involved in cancer progression. The uniqueness of ICX5609101 lies in its specific mechanism of action and its potential therapeutic applications in MYC-driven cancers.
Properties
Molecular Formula |
C23H34N6O5 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
5-[[1-(2-amino-3-phenylpropanoyl)pyrrolidine-2-carbonyl]amino]-8-(diaminomethylideneamino)-4-oxooctanoic acid |
InChI |
InChI=1S/C23H34N6O5/c24-16(14-15-6-2-1-3-7-15)22(34)29-13-5-9-18(29)21(33)28-17(8-4-12-27-23(25)26)19(30)10-11-20(31)32/h1-3,6-7,16-18H,4-5,8-14,24H2,(H,28,33)(H,31,32)(H4,25,26,27) |
InChI Key |
PWMHLOGVXUGEMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.